2-Fluoro-1-(2-fluorophenyl)ethanone

Übersicht

Beschreibung

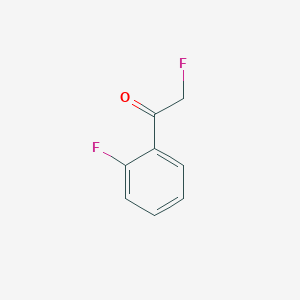

2-Fluoro-1-(2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6F2O It is a fluorinated derivative of acetophenone, characterized by the presence of two fluorine atoms attached to the phenyl ring and the ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-fluorophenyl)ethanone typically involves the fluorination of acetophenone derivatives. One common method includes the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form cyclopropyl-2-(2-fluorophenyl)ethanone, followed by halogenation with a bromination reagent . Another method involves the reaction of 2-fluorophenylacetate with appropriate reagents under controlled conditions to introduce the fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving inert atmospheres and controlled temperatures .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-(2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-(2-fluorophenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with various biomolecules. These interactions can modulate biological processes and potentially lead to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Fluorophenyl)ethanone: A closely related compound with a single fluorine atom on the phenyl ring.

2-Fluoroacetophenone: Another similar compound with a fluorine atom on the phenyl ring but differing in the position of substitution.

Uniqueness

The dual fluorination can enhance its stability and interactions with other molecules, making it a valuable compound in various research and industrial contexts .

Biologische Aktivität

2-Fluoro-1-(2-fluorophenyl)ethanone, also known as 1-(2-fluorophenyl)ethanone or 2'-fluoroacetophenone, is a fluorinated ketone with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of fluorine atoms, enhances its biological activity and potential therapeutic applications.

- Molecular Formula : C8H7F2O

- Molecular Weight : 138.14 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 180.8 °C

- Melting Point : 26-27 °C

- Flash Point : 61.7 °C

These properties make it suitable for various laboratory applications, particularly in the synthesis of biologically active compounds.

The biological activity of this compound is largely attributed to its ability to interact with biological targets via electrophilic mechanisms. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which may affect the compound's interaction with enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that derivatives of 2-fluoroacetophenone exhibit antimicrobial properties. For instance, a study indicated that certain synthesized derivatives showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses. This property could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several fluorinated acetophenone derivatives, including this compound. The results indicated:

- Inhibition Zone : The compound exhibited a notable inhibition zone against tested pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL across different bacterial strains.

Research on Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, researchers treated macrophage cells with varying concentrations of 2-fluoroacetophenone derivatives:

- Cytokine Production : A significant reduction in TNF-alpha and IL-6 levels was observed at concentrations above 10 µM.

- Cell Viability : No cytotoxic effects were noted at these concentrations, indicating a safe therapeutic window.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C8H7F2O |

| Molecular Weight | 138.14 g/mol |

| Boiling Point | 180.8 °C |

| Melting Point | 26-27 °C |

| Density | 1.1 g/cm³ |

| Flash Point | 61.7 °C |

| Antimicrobial MIC | 32 - 128 µg/mL |

| Cytokine Inhibition (TNF-alpha) | Significant at >10 µM |

Eigenschaften

IUPAC Name |

2-fluoro-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOMSGFSUOJAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CF)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.